molecular formula C7H3ClN2O3 B1345699 4-Chloro-3-nitrophenyl isocyanate CAS No. 40397-96-4

4-Chloro-3-nitrophenyl isocyanate

Cat. No.: B1345699
CAS No.: 40397-96-4
M. Wt: 198.56 g/mol
InChI Key: ZCPHLSPLEGBTCZ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenyl isocyanate is an organic compound that contains an isocyanate group . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves a titrimetric analysis .


Molecular Structure Analysis

The molecular formula of this compound is C7H3ClN2O3 . It has a molecular weight of 198.56 . The IUPAC name for this compound is 1-chloro-4-isocyanato-2-nitrobenzene .


Physical And Chemical Properties Analysis

This compound is a crystal with a melting point of 67°C . It has a molecular weight of 198.56 . The compound should be stored at a temperature between 0-10°C .

Safety and Hazards

4-Chloro-3-nitrophenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-nitrophenyl isocyanate plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound reacts with amino groups in proteins, leading to the formation of stable urea derivatives . It interacts with various enzymes and proteins, modifying their structure and function. For instance, it can inhibit enzyme activity by reacting with the active site or essential amino groups, thereby altering the enzyme’s catalytic properties .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes within the cell, this compound can disrupt normal cellular functions. For example, it can inhibit key metabolic enzymes, leading to altered metabolic flux and energy production . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It reacts with nucleophilic groups such as amino and thiol groups in proteins, forming stable adducts . This modification can inhibit enzyme activity, alter protein-protein interactions, and affect the stability and function of proteins . The compound’s ability to form covalent bonds with biomolecules makes it a potent tool for studying protein function and enzyme mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and disruption of metabolic pathways . In vitro and in vivo studies have shown that the compound’s effects can be sustained over extended periods, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to cellular and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, leading to the formation of stable urea derivatives . This interaction can affect metabolic flux and alter the levels of key metabolites within the cell . The compound’s ability to modify enzymes involved in metabolic pathways makes it a valuable tool for studying metabolic regulation and enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity with cellular components .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its subcellular localization, as it can modify proteins and enzymes within specific compartments . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles .

Properties

IUPAC Name

1-chloro-4-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHLSPLEGBTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193391
Record name 4-Chloro-3-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40397-96-4
Record name 1-Chloro-4-isocyanato-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40397-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitrophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanic Acid 4-Chloro-3-nitrophenyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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